Unii-91fgt6HJ59
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Overview
Description
Unii-91fgt6HJ59 is a natural product found in Prorocentrum cordatum, Gorgonia mariae, and other organisms with data available.
Scientific Research Applications
Global Substance Registration System
The Global Substance Registration System (GSRS), developed by the US FDA and NCATS, offers rigorous scientific descriptions of substances relevant to regulated products. This system, adhering to the global ISO 11238 data standard, organizes data on regulatory submissions and marketed products. It uniquely identifies over 100,000 substances with detailed descriptions, crucial for medicine and translational research, available at gsrs.ncats.nih.gov (Peryea et al., 2020).
Pharmacogenetics Research Network
The NIH Pharmacogenetics Research Network (PGRN) investigates drug responses in relation to genetic variation. It encompasses various research areas, focusing on drugs for specific disorders and protein groups interacting with drugs. The findings are stored in the Pharmacogenetics and Pharmacogenomics Knowledge base (PharmGKB), providing valuable data for drug development (Giacomini et al., 2007).
PET in Drug Research
Positron Emission Tomography (PET) is emerging as a significant tool in drug research, assessing pharmacokinetic and pharmacodynamic events in humans and animals. Its ability to study drug interactions, effective doses, and drug action duration is invaluable in drug development (Fowler et al., 1999).
Drug Discovery: A Historical Perspective
Drug research, driven by chemistry and increasingly by molecular biology and genomic sciences, has significantly advanced medicine. The biotech industry is becoming pivotal in drug discovery, facilitating technology transfer between academia and pharmaceutical companies (Drews, 2000).
Uranyl Nitrate Toxicity Studies
Studies on uranyl nitrate have provided insights into its long-term chemical toxicity, contributing to the understanding of exposure effects on health. Such studies are crucial for evaluating the safety of substances and their potential risks (Gilman et al., 1998).
properties
CAS RN |
58670-63-6 |
---|---|
Product Name |
Unii-91fgt6HJ59 |
Molecular Formula |
C30H52O |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3S,4S,5S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(E,2R,5R)-4,5,6-trimethylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O/c1-18(2)21(5)19(3)17-20(4)24-11-12-26-23-9-10-25-22(6)28(31)14-16-30(25,8)27(23)13-15-29(24,26)7/h17-18,20-28,31H,9-16H2,1-8H3/b19-17+/t20-,21-,22+,23+,24-,25+,26+,27+,28+,29-,30+/m1/s1 |
InChI Key |
LPFIPZJIWTZLEY-DAABMGJCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC[C@@H]1O)C)C)[C@H](C)/C=C(\C)/[C@H](C)C(C)C |
SMILES |
CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C |
Canonical SMILES |
CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C |
synonyms |
dinosterol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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